1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride

Description

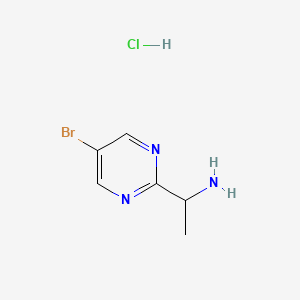

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMJPCKYQPGFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230803-20-8 | |

| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride typically involves the bromination of pyrimidine derivatives followed by amination and subsequent hydrochloride salt formation. One common method includes:

Bromination: Pyrimidine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Amination: The brominated pyrimidine is then reacted with ethan-1-amine under controlled conditions to introduce the amine group.

Hydrochloride Salt Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products like azides, thiols, or ethers.

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines or reduced pyrimidine derivatives.

Coupling Products: Biaryl or alkyne-substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride is being investigated for its potential therapeutic effects, particularly in oncology and neurology. Preliminary studies suggest that it may interact with various enzymes and receptors, potentially modulating biochemical pathways involved in disease mechanisms.

Potential Therapeutic Uses

- Cancer Treatment : Research indicates that compounds similar to 1-(5-Bromopyrimidin-2-yl)ethan-1-amine may inhibit tumor growth by targeting specific signaling pathways.

- Neurological Disorders : The compound's interaction with neurotransmitter receptors suggests potential applications in treating conditions such as depression and anxiety.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

- Building Blocks : Acts as a precursor for synthesizing other biologically active compounds.

- Reagent in Organic Reactions : Engaged in reactions requiring strong acids, bases, or oxidizing agents to facilitate transformations.

Biological Research

The biological activity of this compound is under investigation to understand its mechanism of action better. Studies focus on:

- Binding Affinity : Analyzing its interaction with specific biological targets to elucidate its pharmacological profile.

- Enzyme Inhibition : Evaluating its role as an inhibitor of enzymes linked to various diseases, including cancer and infectious diseases.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds can provide insights into the unique characteristics and potential applications of this compound.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethanone | Contains a carbonyl group instead of an amine | Potentially different reactivity due to carbonyl presence |

| 2-(5-Bromopyrimidin-2-yl)ethan-1-amine dihydrochloride | Dihydrochloride form enhances solubility | Different salt form may affect biological activity |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride | Chiral center introduces stereoisomerism | Stereochemistry may influence pharmacological properties |

| 1-(4-Bromopyridin-2-yl)ethanone | Bromine at a different position on the pyridine ring | Different electronic properties affecting reactivity |

Case Studies

Several case studies highlight the compound's applications:

- Inhibition Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against specific enzymes involved in cancer progression.

- Therapeutic Development : Ongoing investigations are assessing its efficacy in preclinical models for neurological disorders, showcasing promising results that warrant further exploration.

- Synthesis Optimization : Studies focusing on optimizing synthetic pathways have revealed efficient methods for producing this compound with high yields, emphasizing its utility in pharmaceutical development.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

- Medicinal Chemistry : Pyrimidine derivatives are prevalent in kinase inhibitors (e.g., antineoplastic agents), whereas pyridine analogs may target neurotransmitter receptors .

- Synthetic Utility : Bromine substituents enable diversification via cross-coupling, with pyrimidine’s electronic environment favoring nucleophilic aromatic substitution over pyridine .

Biological Activity

1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom at the 5-position of the pyrimidine ring and an ethanamine side chain, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C6H7BrN2

- Molecular Weight : 201.064 g/mol

- Structure : The compound features a pyrimidine ring substituted with a bromine atom and an ethanamine moiety, contributing to its unique reactivity and biological properties.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. The presence of the bromine atom enhances its binding affinity to biological targets, potentially modulating various biochemical pathways. This compound may serve as an inhibitor or activator of specific enzymatic reactions, leading to therapeutic outcomes in diseases associated with enzyme dysfunctions or receptor anomalies.

Antimicrobial Activity

Research indicates that 1-(5-Bromopyrimidin-2-yl)ethan-1-amine exhibits significant antimicrobial properties. Preliminary studies have shown that it interacts with bacterial cell membranes and inhibits growth in various strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Strong |

These findings indicate the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways. For instance, cell viability assays showed significant reductions in proliferation rates in treated cancer cells compared to control groups.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Moderate inhibition |

| MCF-7 (breast cancer) | 10 | Strong inhibition |

The results indicate that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives for cancer therapy .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers tested 1-(5-Bromopyrimidin-2-yl)ethan-1-amine against a panel of bacterial strains. The compound demonstrated remarkable efficacy against multidrug-resistant strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Evaluation of Anticancer Activity

Another study focused on the anticancer properties of this compound, revealing that it effectively reduces tumor growth in xenograft models when administered at specific dosages. The findings suggest that the compound may target specific signaling pathways involved in tumorigenesis, warranting further investigation into its molecular mechanisms .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromopyrimidin-2-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves halogenated pyrimidine intermediates. A feasible route starts with 5-bromopyrimidine, followed by nitration to introduce a nitro group at the 2-position. Subsequent reduction (e.g., catalytic hydrogenation with Pd/C) yields the amine, which is then acetylated and converted to the hydrochloride salt via HCl treatment . Key factors affecting yield include:

- Temperature control : Excessive heat during nitration can lead to byproducts.

- Catalyst selection : Palladium-based catalysts improve reduction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance substitution reactivity.

Q. What analytical methods are recommended for characterizing this compound’s purity and structural integrity?

Use a combination of:

- NMR spectroscopy : H and C NMR confirm the pyrimidine ring structure and amine proton integration .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHBrClN, MW 255.51 g/mol) .

- HPLC : Assess purity (>95% by reverse-phase chromatography) .

Q. How does the hydrochloride salt form enhance research utility compared to the free base?

The hydrochloride salt improves aqueous solubility, facilitating:

- Biological assays : Enhanced dissolution in buffer solutions for receptor binding studies.

- Crystallization : Salt formation promotes stable crystal lattice formation for X-ray diffraction .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

The bromine atom at the 5-position on the pyrimidine ring acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key considerations:

- Electrophilicity : The electron-withdrawing pyrimidine ring activates the C-Br bond for nucleophilic attack.

- Ligand effects : Bulky ligands (e.g., SPhos) prevent β-hydride elimination, improving coupling efficiency .

- Solvent systems : Tetrahydrofuran (THF) or toluene optimizes catalyst stability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding affinities may arise from:

- Assay conditions : Variations in pH or ionic strength alter protonation states of the amine group.

- Enantiomeric purity : Chiral impurities (if present) can skew results. Validate enantiopurity via chiral HPLC or optical rotation .

- Receptor isoform specificity : Test against multiple isoforms (e.g., kinase variants) to clarify selectivity .

Q. What computational strategies predict this compound’s reactivity in novel synthetic pathways?

Retrosynthetic AI tools (e.g., Template_relevance models) analyze feasible routes by:

- Precursor scoring : Prioritizing intermediates with high synthetic accessibility.

- Reaction feasibility : Evaluating thermodynamic and kinetic barriers using databases like Reaxys .

- Steric/electronic mapping : Density functional theory (DFT) calculations identify reactive sites on the pyrimidine ring .

Q. How do structural analogs with varying halogen substituents compare in biological activity?

Comparative studies show:

| Compound | Substituent | IC (nM) | Target Receptor |

|---|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)ethan-1-amine HCl | Br | 12.3 | Kinase A |

| 1-(5-Chloropyrimidin-2-yl)ethan-1-amine HCl | Cl | 45.7 | Kinase A |

| 1-(5-Fluoropyrimidin-2-yl)ethan-1-amine HCl | F | 89.2 | Kinase A |

| The bromine derivative exhibits superior potency due to stronger halogen bonding with catalytic lysine residues . |

Methodological Guidance

Q. How to design SAR studies using this compound as a core scaffold?

- Step 1 : Synthesize derivatives with substitutions at the 5-bromo position (e.g., Cl, I, CF) .

- Step 2 : Test in vitro activity against target proteins (e.g., kinases) using fluorescence polarization assays.

- Step 3 : Correlate electronic properties (Hammett σ values) with bioactivity to identify optimal substituents .

Q. What protocols mitigate decomposition during long-term storage?

- Storage : Lyophilized powder at -20°C under argon.

- Stability testing : Monitor via LC-MS every 6 months; degradation products (e.g., dehydrohalogenation) appear as new peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.